molecular formula C6H4Cl2N2O2 B564290 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) CAS No. 1185125-07-8

2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)

Cat. No.: B564290
CAS No.: 1185125-07-8
M. Wt: 212.964
InChI Key: BIXZHMJUSMUDOQ-IDEBNGHGSA-N
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Description

2,6-Dichloro-4-nitroaniline-13C6, also known as Dichloran-13C6, is a stable isotope-labeled compound. It is a derivative of 2,6-dichloro-4-nitroaniline, where the benzene ring is labeled with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 involves the nitration of 2,6-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aniline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dichloro-4-nitroaniline-13C6 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isotopic labeling allows for precise tracking of these interactions and transformations in various systems .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-nitroaniline
  • 2,6-Dichloro-4-nitrobenzenamine
  • 2,6-Dichloro-4-nitroaniline (unlabeled)

Comparison: 2,6-Dichloro-4-nitroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly valuable for tracing and studying chemical and biological processes. Unlike its unlabeled counterparts, the carbon-13 labeling provides enhanced detection and analysis capabilities in nuclear magnetic resonance (NMR) and mass spectrometry studies .

Properties

IUPAC Name

2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXZHMJUSMUDOQ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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